N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72. The purity is usually 95%.
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Scientific Research Applications
Medical Applications :
- Lidocaine is a widely used painkiller in various branches of medicine (Tsitsishvili & Amirkhanashvili, 2022). It has been studied for its structural properties and various salt forms like hydrochloride monohydrate, which is relevant in its medical applications.
Molecular Structure and Conformation Studies :
- Research has focused on the molecular conformation and structural similarities of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride with related acetanilides. Studies have revealed insights into bond parameters and molecular conformations (Gowda, Svoboda, & Fuess, 2007).
- Other studies have investigated the structural aspects of similar compounds, exploring their crystal structures and bonding (Gowda, Foro, & Fuess, 2007).
Chemical Synthesis and Biological Screening :
- Research in chemical synthesis has led to the development of derivatives of this compound, which were screened for antibacterial, antifungal, and anthelmintic activity. Molecular docking studies were conducted to explore the binding energy correlations with in-vitro data for these compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Analytical Chemistry Applications :
- The compound has been the subject of analytical studies, such as the development of high-performance liquid chromatographic methods for its determination in pharmaceutical formulations (Shabir, 2004).
Study of Molecular Interactions and Pharmacokinetic Behavior :
- Investigations into the bioactivity of the molecule have been carried out, analyzing its stability, biological activity, and pharmacokinetic behavior through molecular docking simulations (Anban, Pradhan, & James, 2017).
Exploration of Other Derivatives and Activities :
- Research has also explored the synthesis and activity of various derivatives of the compound, examining their analgesic, anti-inflammatory, and anticonvulsant activities (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011), (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULDARSJSPCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656380 | |
Record name | N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-84-0, 42459-27-8 | |
Record name | Acetamide, N-(2,6-dimethylphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35891-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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